N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-chlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the primary applications of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine is its role as an inhibitor of lysine-specific demethylase 1. LSD1 is implicated in various cancers and neurodegenerative diseases due to its role in epigenetic regulation. The inhibition of LSD1 can restore the expression of tumor suppressor genes and has been shown to have therapeutic potential in cancer treatment .
Key Findings :
- Cyclopropylamine derivatives, including this compound, have demonstrated significant inhibitory action on LSD1 activity.
- This inhibition can lead to altered gene expression profiles that may be beneficial in cancer therapy.
Potential Antimalarial Activity
Research indicates that derivatives related to this compound may exhibit antimalarial properties by targeting specific kinases involved in the malaria life cycle. The exploration of structurally related compounds has identified potential leads for further development against drug-resistant malaria strains .
Case Study :
A study identified several compounds that inhibit Plasmodium falciparum kinases, suggesting that modifications to the cyclopropylamine structure could enhance potency against malaria .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Halogen Substitution and Positional Isomerism
Variations in halogen type (Cl, F, Br) and position on the phenyl ring significantly alter molecular properties:
Key Observations :
Functional Group Modifications
Addition of nitro, methoxy, or extended alkyl chains alters reactivity and solubility:
Key Observations :
Stereochemical and Conformational Variations
Stereochemistry and backbone modifications impact molecular interactions:
Key Observations :
- Chiral Centers : The R-configuration in bromophenyl analogs may lead to enantioselective biological activity .
Biological Activity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropanamine moiety attached to an ethyl group, which is further substituted with a 2-chlorophenyl group. This specific chlorophenyl substitution pattern is crucial as it influences the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN |
| Molecular Weight | 195.69 g/mol |
| CAS Number | 897948-52-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing pathways related to neurological disorders.
Key Mechanisms:
- Receptor Interaction: The chlorophenyl group enhances binding affinity to specific receptors, which may lead to modulation of biological pathways.
- Protein Interactions: In proteomics, the compound has been utilized to study protein interactions, acting as a probe in affinity chromatography.
Applications in Research
This compound has diverse applications across various fields:
- Proteomics: Used to investigate protein interactions and functions, leading to the identification of novel protein-protein interactions that can inform drug target discovery.
- Analytical Chemistry: Serves as a standard or reagent in chromatography and mass spectrometry.
- Synthetic Chemistry: Acts as a building block for synthesizing complex organic molecules through various chemical reactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Neuropharmacological Studies:
- Research indicated that compounds similar to this compound exhibit potential neuroprotective effects. These findings suggest that the compound could be further explored for therapeutic applications in neurodegenerative diseases.
- Cell-Based Assays:
-
Comparative Analysis:
- A comparative study involving structurally similar compounds highlighted the unique properties of this compound. Variations in biological activity were observed, underscoring the importance of chlorophenyl substitution in determining pharmacological effects.
Q & A
Basic Question: What are the optimized synthetic routes for N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves reductive amination between 1-(2-chlorophenyl)ethanone (o-chloroacetophenone, CAS 2142-68-9 ) and cyclopropanamine. Key steps:
- Step 1: Condensation of the ketone with cyclopropanamine in the presence of a reducing agent (e.g., NaBHCN or H/Pd-C).
- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate).
- Critical Parameters:
- pH Control: Maintain pH 7–8 to avoid cyclopropane ring opening.
- Temperature: 25–40°C for optimal imine intermediate stability.
- Yield Optimization: ~40–60% yield reported for analogous N-arylcyclopropanamines .
Advanced Question: How can regioselectivity challenges in cyclopropane ring formation be addressed during synthesis?
Methodological Answer:
Regioselectivity issues arise due to steric hindrance from the 2-chlorophenyl group. Strategies include:
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Rh(II)/Josiphos) to favor cis-cyclopropane geometry, as demonstrated in structurally similar compounds .
- Microwave-Assisted Synthesis: Reduces reaction time (10–15 minutes) and minimizes side products by enhancing reaction homogeneity .
- Computational Modeling: DFT calculations predict transition states to optimize substituent positioning .
Basic Question: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- H/C NMR: Identify aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) and cyclopropane protons (δ 0.8–1.2 ppm). Methyl groups adjacent to the amine appear at δ 1.3–1.6 ppm .
- ESI-MS: Confirm molecular ion peaks ([M+H] expected at m/z ~196.6) and fragmentation patterns.
- IR Spectroscopy: Detect NH stretches (~3350 cm) and cyclopropane C-H bends (~1020 cm) .
Advanced Question: How can X-ray crystallography resolve ambiguities in cyclopropane ring conformation?
Methodological Answer:
- Crystal Growth: Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals.
- Data Collection: Synchrotron radiation improves resolution for small, rigid molecules like cyclopropanamines.
- Challenges:
- Disorder in Aromatic Rings: Mitigate by cooling crystals to 100 K.
- Hydrogen Atom Positioning: Neutron diffraction or Hirshfeld surface analysis clarifies NH orientations .
Basic Question: What analytical methods ensure purity assessment for pharmacological studies?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
- GC-MS: Quantify residual solvents (e.g., ethyl acetate) to <0.1% .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced Question: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Dose-Response Curves: Establish EC values under standardized conditions (e.g., calcium flux assays for receptor activity ).
- Receptor Binding Assays: Use radiolabeled ligands (e.g., H-labeled analogs) to differentiate allosteric vs. orthosteric effects.
- Meta-Analysis: Compare data across analogs (e.g., 3,4-dichloro vs. 2-chloro derivatives) to isolate substituent effects .
Basic Question: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity: HepG2 cells treated with 10–100 µM compound for 24–48 hours; monitor LDH release.
- CNS Permeability: MDCK-MDR1 assays predict blood-brain barrier penetration (P >5 × 10 cm/s indicates high risk) .
- hERG Inhibition: Patch-clamp assays to assess cardiac safety (IC >10 µM preferred) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize pharmacological profiles?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., 4-fluoro, 3-trifluoromethyl) on the phenyl ring .
- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies key interactions with targets like serotonin receptors .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) to correlate lipophilicity (clogP) with half-life .
Basic Question: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the cyclopropane ring.
- Solubility: Prepare stock solutions in anhydrous DMSO (≤10 mM) to minimize solvent interactions .
Advanced Question: How can degradation pathways be elucidated under stressed conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (60°C), acid (0.1 M HCl), and peroxide (3% HO) for 24 hours.
- LC-HRMS: Identify major degradation products (e.g., cyclopropane ring-opened aldehydes).
- Mechanistic Insights:
- Oxidative Stress: CYP450 isoforms (e.g., CYP3A4) catalyze N-dealkylation .
- Hydrolytic Pathways: Cyclopropane ring cleavage occurs at pH <3 or >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
